molecular formula C11H10N2O2 B2542643 2-Pyrazol-1-ylmethyl-benzoic acid CAS No. 956264-39-4

2-Pyrazol-1-ylmethyl-benzoic acid

Cat. No.: B2542643
CAS No.: 956264-39-4
M. Wt: 202.213
InChI Key: QEJSUDVSIYAPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrazol-1-ylmethyl-benzoic acid is an organic compound with the molecular formula C11H10N2O2 It is characterized by the presence of a pyrazole ring attached to a benzoic acid moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound such as acetylacetone under acidic or basic conditions.

    Attachment to Benzoic Acid: The pyrazole ring is then attached to the benzoic acid moiety. This can be achieved through a nucleophilic substitution reaction where the pyrazole is reacted with a benzoic acid derivative, such as benzyl chloride, in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Pyrazol-1-ylmethyl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylene bridge can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include benzyl alcohol derivatives.

    Substitution: Products vary depending on the electrophile used, leading to various substituted pyrazole derivatives.

Scientific Research Applications

2-Pyrazol-1-ylmethyl-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: Similar structure but with methyl groups on the pyrazole ring.

    4-(1H-Pyrazol-3-yl)-benzoic acid: Similar structure but with the pyrazole ring attached at a different position.

Uniqueness

2-Pyrazol-1-ylmethyl-benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(pyrazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJSUDVSIYAPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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